2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid
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Overview
Description
2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid typically involves the formation of the isoxazole ring followed by bromination and subsequent acetic acid substitution. One common method involves the cycloaddition reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . Bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions .
Industrial Production Methods: Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Microwave-assisted synthesis has also been reported as an efficient method for producing 5-substituted isoxazoles .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .
Scientific Research Applications
2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, some isoxazole derivatives act as inhibitors of histone deacetylases (HDACs), leading to changes in gene expression and potential anticancer effects .
Comparison with Similar Compounds
3-Methyl-5-Isoxazoleacetic Acid: Similar in structure but lacks the bromo substituent.
2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds have different substituents on the isoxazole ring and exhibit distinct biological activities.
Uniqueness: 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and biological activity. The bromo group can participate in various chemical reactions, making the compound a versatile intermediate for the synthesis of more complex molecules .
Properties
Molecular Formula |
C6H6BrNO3 |
---|---|
Molecular Weight |
220.02 g/mol |
IUPAC Name |
2-(4-bromo-3-methyl-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C6H6BrNO3/c1-3-6(7)4(11-8-3)2-5(9)10/h2H2,1H3,(H,9,10) |
InChI Key |
BHNZMVXXQQTQFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1Br)CC(=O)O |
Origin of Product |
United States |
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